molecular formula C19H19N3O3 B2413460 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 2034549-31-8

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2413460
CAS No.: 2034549-31-8
M. Wt: 337.379
InChI Key: DLRUKWMJLZMIKT-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a pyridine ring, and a methoxybenzyl group, all connected through a urea linkage.

Preparation Methods

The synthesis of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-pyridine intermediate: This step involves the reaction of furan-2-carbaldehyde with 4-pyridylmethylamine under suitable conditions to form the furan-pyridine intermediate.

    Introduction of the methoxybenzyl group: The intermediate is then reacted with 4-methoxybenzyl isocyanate to form the final product, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea can be compared with other similar compounds, such as:

    1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-chlorobenzyl)urea: This compound has a similar structure but with a chlorobenzyl group instead of a methoxybenzyl group, leading to different chemical and biological properties.

    1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methylbenzyl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-6-4-14(5-7-16)12-21-19(23)22-13-15-8-9-20-17(11-15)18-3-2-10-25-18/h2-11H,12-13H2,1H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRUKWMJLZMIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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